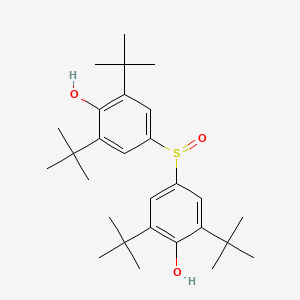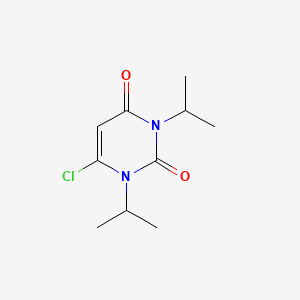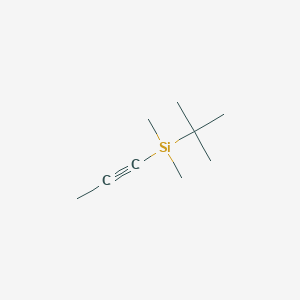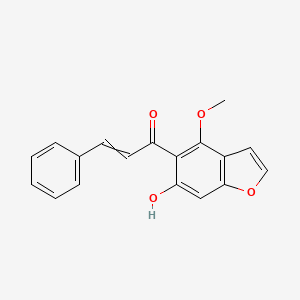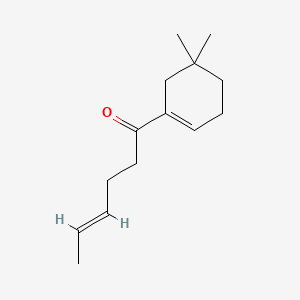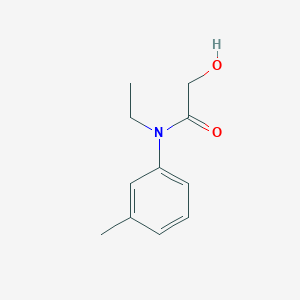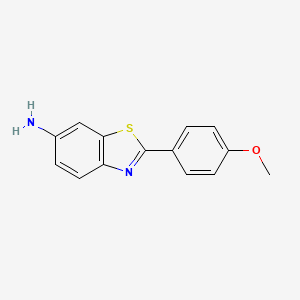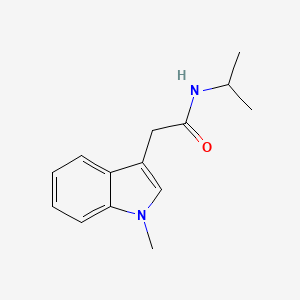![molecular formula C15H17NO4 B14628049 1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- CAS No. 55694-50-3](/img/structure/B14628049.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions. One common method includes the Rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters. This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yields and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially modifying its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione derivatives have diverse applications in scientific research:
Chemistry: These compounds are used as building blocks in organic synthesis, enabling the creation of more complex molecules.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets. For instance, some derivatives act as ATP-competitive inhibitors of protein kinase CK2, binding to the ATP-binding site and inhibiting the kinase’s activity. This inhibition can disrupt various cellular pathways, making these compounds potential therapeutic agents .
Comparaison Avec Des Composés Similaires
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are also potent inhibitors of protein kinase CK2, but they differ in their halogenation patterns and specific inhibitory activities.
2-Ethyl-1H-isoindole-1,3(2H)-dithione:
2-Methyl-1H-isoindole-1,3(2H)-dithione: Similar to the ethyl derivative, this compound has a methyl group, affecting its reactivity and uses.
Propriétés
Numéro CAS |
55694-50-3 |
|---|---|
Formule moléculaire |
C15H17NO4 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
2-[2-(oxan-2-yloxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO4/c17-14-11-5-1-2-6-12(11)15(18)16(14)8-10-20-13-7-3-4-9-19-13/h1-2,5-6,13H,3-4,7-10H2 |
Clé InChI |
HIMTUMSPOWFFCO-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



